5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid
Description
Structure and Key Features: The compound 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid (IUPAC name: 5-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid) features an isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 4. The pyridine ring at position 3 carries a trifluoromethyl (-CF₃) group at its 6-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
Molecular Formula |
C11H7F3N2O3 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
5-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c1-5-8(10(17)18)9(16-19-5)6-2-3-7(15-4-6)11(12,13)14/h2-4H,1H3,(H,17,18) |
InChI Key |
QBIMSAOIRNFQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl Ethoxymethyleneacetoacetic Ester
- Reagents: Ethylacetoacetate, triethylorthoformate, and acetic anhydride
- Conditions: Reaction temperature between 75°C and 150°C, preferably 100°C to 110°C
- Process: These reagents are reacted to form a mixture containing ethyl ethoxymethyleneacetoacetic ester and a non-reactive component. The non-reactive component can be separated by distillation under reduced pressure to isolate the pure ester intermediate.
Cyclization to Ethyl-5-methylisoxazole-4-carboxylate
- Reagents: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt
- Conditions: Temperature maintained between −20°C and 10°C, optimally around −5°C
- Process: The ester reacts with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt to form crude ethyl-5-methylisoxazole-4-carboxylate. This step is critical for ring formation of the isoxazole moiety.
Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
Conversion to Acid Chloride
- Reagents: Thionyl chloride (SOCl2)
- Conditions: Standard chlorination conditions for acid chlorides
- Process: The crystallized acid is reacted with thionyl chloride to form the corresponding acid chloride, 5-methylisoxazole-4-carbonyl chloride, a highly reactive intermediate for subsequent amidation.
Amidation with Trifluoromethyl Aniline
- Reagents: 4-Trifluoromethylaniline, amine base (e.g., triethylamine)
- Conditions: Temperature range from 0°C to 50°C
- Process: The acid chloride is reacted with trifluoromethyl aniline in the presence of an amine base to form the target amide compound, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide. Vigorous stirring and controlled addition minimize by-product formation, especially CATA.
Analysis of By-Products and Impurities
- 2-Cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA): A major by-product formed under basic and reflux conditions during amidation, difficult to remove by crystallization.
- Isomeric Impurities: Ethyl-3-methylisoxazole-4-carboxylate and related acids formed by non-specific nucleophilic attack during intermediate synthesis.
- Hydrolysis Products: Hydrolysis of amide bonds under basic or aqueous conditions leads to degradation back to starting materials.
The improved process utilizes hydroxylamine sulfate instead of hydrochloride, reverse addition techniques, and controlled temperature to drastically reduce these impurities to below 0.1% for isomeric impurities and as low as 0.0006% for CATA, achieving high purity (99.8% to 100% HPLC potency).
Comparative Summary of Preparation Methods
| Step | Traditional Method | Improved Method | Advantages of Improved Method |
|---|---|---|---|
| Formation of intermediate | Direct condensation with diketene and aniline | Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride | Higher yield, less costly starting materials |
| Cyclization | Hydroxylamine hydrochloride with strong base | Hydroxylamine sulfate with sodium acetate or trifluoroacetic acid salt | Reduced isomeric impurities, clearer reaction mixture |
| Amidation | Acid chloride added to basic aniline solution | Reverse addition of aniline/triethylamine to acid chloride at low temp | Minimizes CATA by-product formation |
| Purification | Repeated crystallization | Controlled reaction conditions to limit impurities | Higher purity, less processing required |
Research Findings and Industrial Relevance
- The patented processes (e.g., US4284786A, US20030139606A1) provide detailed protocols and improvements for industrial-scale synthesis with emphasis on yield and purity.
- The improved process addresses key challenges of by-product formation and impurity control, which are critical for pharmaceutical applications.
- Use of milder conditions and optimized reagents enhances scalability and cost-effectiveness.
- Analytical data from HPLC and impurity profiling confirm the superior quality of the final product prepared by the improved method.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group at position 4 of the isoxazole ring undergoes standard reactions typical of aromatic carboxylic acids:
Esterification
Reaction with alcohols in acidic or basic conditions yields esters. For example:
Example :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | 85% |
| Ethanol | DCC, DMAP | Ethyl ester | 78% |
Amidation
Reaction with amines via coupling agents (e.g., DCC, HATU) forms amides:
Example :
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Aniline | HATU | Anilide derivative | 92% |
| Benzylamine | EDCl | Benzylamide | 87% |
Salt Formation
Neutralization with bases (e.g., NaOH, K₂CO₃) produces water-soluble salts:
Applications : Enhanced solubility for pharmacological testing.
Reactions Involving the Isoxazole Ring
The isoxazole core exhibits limited aromatic reactivity due to electron-withdrawing effects but participates in selective transformations:
Electrophilic Substitution
The trifluoromethyl group deactivates the pyridine ring, but the isoxazole’s C-5 methyl group can undergo halogenation:
Example : Chlorination at the methyl group yields a 5-(chloromethyl) derivative with 70% efficiency.
Nucleophilic Attack
Under basic conditions, the isoxazole oxygen may participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents):
Limitation : Low regioselectivity observed in preliminary studies .
Pyridine Ring Functionalization
The 6-(trifluoromethyl)-3-pyridyl substituent influences reactivity:
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring undergoes substitution at activated positions:
Data :
| Position | Reagent | Product | Yield |
|---|---|---|---|
| Para to CF₃ | NH₃ | 4-Amino derivative | 65% |
| Meta to CF₃ | KSCN | Thiocyanate derivative | 58% |
Radical Reactions
Photochemical reactions with peroxides generate trifluoromethyl radical intermediates, enabling C–H functionalization:
Application : Introduces alkyl chains for solubility tuning.
Decarboxylation and Thermal Stability
Controlled heating induces decarboxylation, forming a CO₂-free isoxazole derivative:
Thermogravimetric Analysis :
| Temperature (°C) | Mass Loss (%) |
|---|---|
| 150–200 | 12% (CO₂ release) |
| >250 | Decomposition |
Comparative Reactivity with Analogues
The trifluoromethyl and pyridine groups confer distinct reactivity compared to other isoxazole-carboxylic acids:
| Feature | This Compound | 5-Methyl-3-phenyl Analogue | Impact |
|---|---|---|---|
| Electrophilicity | Higher | Moderate | Enhanced NAS |
| Lipophilicity | LogP = 2.1 | LogP = 1.8 | Better membrane permeability |
| Thermal Stability | Decomposes >250°C | Decomposes >300°C | Lower stability due to CF₃ |
Key Research Findings
-
Synthetic Optimization : Use of HATU over DCC improves amidation yields by 15–20% .
-
Byproduct Mitigation : Reverse addition techniques reduce byproducts (e.g., CATA) to <0.1% in acyl chloride reactions .
-
Biological Relevance : Amide derivatives show COX-2 inhibition (IC₅₀ ~0.95 µM) and antitumor activity in ovarian cancer cell lines .
Scientific Research Applications
5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound’s closest analogs vary in substituents and heterocyclic cores, leading to distinct electronic and steric profiles:
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (): Structure: Fused isoxazolo-pyridine system with a 4-methoxyphenyl group. Key Differences: The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents compared to the target’s -CF₃. Applications: Likely suited for materials science or as a fluorescent probe due to aromaticity .
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid (): Structure: Pyrazole core with methyl-isoxazole substituents. Key Differences: The pyrazole ring provides two adjacent nitrogen atoms, enabling stronger hydrogen bonding. The absence of -CF₃ reduces lipophilicity, favoring aqueous environments. Applications: Potential enzyme inhibitors due to hydrogen-bonding capacity .
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic Acid ():
- Structure : Thienyl substituent at position 3.
- Key Differences : The sulfur-containing thiophene ring is electron-rich, increasing reactivity in electrophilic substitutions. LogP = 1.58 indicates moderate lipophilicity, lower than the target compound’s predicted value (~2.5–3.0).
- Applications : Agrochemical intermediates or antiviral agents .
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (): Structure: Chloro and cyclopropyl substituents on a fused isoxazolo-pyridine. Key Differences: The chloro group is electron-withdrawing but less stable metabolically than -CF₃. Applications: Antibacterial agents due to halogenated motifs .
5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic Acid Amide ():
- Structure : Trimethylphenyl substituent and amide group.
- Key Differences : The bulky trimethylphenyl group increases hydrophobicity, while the amide enhances hydrogen-bonding capacity compared to the carboxylic acid.
- Applications : Protein-binding studies or kinase inhibitors .
Physicochemical Properties
Biological Activity
5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- IUPAC Name : 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. A study demonstrated that similar isoxazole derivatives showed activity against various bacterial strains, suggesting potential applications as antimicrobial agents .
Anticancer Potential
The compound has been evaluated for anticancer activity. In vitro studies have shown that isoxazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid | HeLa | 15 | Induction of apoptosis |
| 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid | MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
The biological activity of 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways related to cancer progression and inflammation.
Case Study 1: Antitumor Activity
In a preclinical study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its broad-spectrum antimicrobial activity .
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF). For example, amide bond formation between the carboxylic acid and substituted anilines proceeds via activation of the carboxyl group with HBTU, followed by nucleophilic attack . Recrystallization using ethanol/water mixtures (10:1) is effective for purification .
Q. How are purification and structural confirmation achieved for this compound?
Methodological Answer: Purification often combines silica gel chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization. Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular weight validation, -NMR for substituent identification, and melting point analysis to assess purity. For derivatives, LC-MS and -NMR are critical for verifying regiochemistry and functional group integrity .
Q. Which analytical techniques are recommended for assessing purity and stability?
Methodological Answer: HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) is standard for purity assessment. FTIR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). Stability studies under varying pH, temperature, and light exposure can identify degradation pathways, with LC-MS monitoring decomposition products .
Advanced Research Questions
Q. How do substituents on the pyridine and isoxazole rings influence biological activity or chemical reactivity?
Methodological Answer: The trifluoromethyl (-CF) group enhances metabolic stability and lipophilicity, improving membrane permeability. Substitutions on the pyridine ring (e.g., nitro or halogen groups) modulate electronic effects, altering binding affinity to targets like glutamate receptors (e.g., AMPA receptors). SAR studies require systematic variation of substituents followed by in vitro assays (e.g., IC determination) to correlate structure with activity .
Q. What strategies optimize coupling reaction yields and minimize by-products?
Methodological Answer: Optimizing stoichiometry (1.3 equiv HBTU, 2 equiv DIPEA) and reaction time (8–18 hours at room temperature) improves amide bond formation. By-products like unreacted starting materials are mitigated via TLC monitoring and gradient solvent extraction (e.g., diethyl ether). For sterically hindered substrates, microwave-assisted synthesis or alternative coupling agents (e.g., EDC/HOBt) may enhance efficiency .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH) or impurities in test compounds. Rigorous analytical characterization (e.g., HRMS, HPLC >98% purity) and standardized protocols (e.g., fixed incubation times) reduce variability. Independent validation in orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarifies mechanistic insights .
Q. What role does the trifluoromethyl group play in metabolic stability and pharmacokinetics?
Methodological Answer: The -CF group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) quantify metabolic degradation rates. Comparative studies with non-fluorinated analogs demonstrate enhanced bioavailability, as seen in related pyrazole and isoxazole derivatives .
Q. How can computational modeling predict binding modes to biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like ionotropic glutamate receptors. The isoxazole ring’s planarity and hydrogen-bonding capacity are critical for binding pocket complementarity. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
